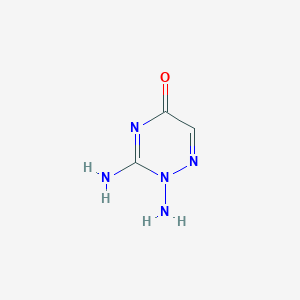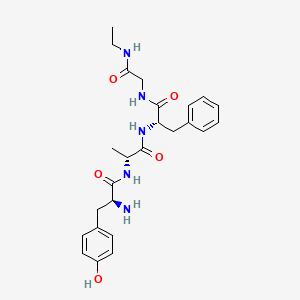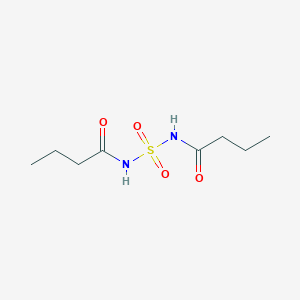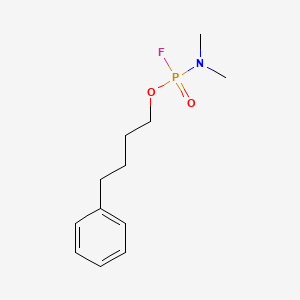
2,3-Diamino-1,2,4-triazin-5(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Diamino-1,2,4-triazin-5(2H)-one is a heterocyclic compound containing nitrogen atoms in its ring structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diamino-1,2,4-triazin-5(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method might involve the reaction of a suitable diamine with a nitrile or an isocyanate under acidic or basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
2,3-Diamino-1,2,4-triazin-5(2H)-one can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Reaction with electrophiles or nucleophiles to substitute one or more hydrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Conditions vary depending on the substituent being introduced, but may include the use of catalysts, solvents, and specific temperature and pressure conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield nitro or nitroso derivatives, while substitution reactions could introduce various functional groups such as alkyl, aryl, or halogen groups.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or in the development of bioactive compounds.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Used in the production of advanced materials, such as polymers or coatings.
作用机制
The mechanism of action of 2,3-Diamino-1,2,4-triazin-5(2H)-one would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA or RNA.
相似化合物的比较
Similar Compounds
2,4-Diamino-1,2,4-triazine: Similar structure but different substitution pattern.
1,3,5-Triazine: A simpler triazine compound with different properties.
Melamine: A triazine derivative with three amino groups.
Uniqueness
2,3-Diamino-1,2,4-triazin-5(2H)-one is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties compared to other triazine derivatives. This uniqueness might make it particularly suitable for certain applications, such as specific types of chemical synthesis or targeted biological activity.
属性
CAS 编号 |
85276-95-5 |
|---|---|
分子式 |
C3H5N5O |
分子量 |
127.11 g/mol |
IUPAC 名称 |
2,3-diamino-1,2,4-triazin-5-one |
InChI |
InChI=1S/C3H5N5O/c4-3-7-2(9)1-6-8(3)5/h1H,5H2,(H2,4,7,9) |
InChI 键 |
GSBFLCZOCKGRQX-UHFFFAOYSA-N |
规范 SMILES |
C1=NN(C(=NC1=O)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Methylbutyl 2-[(methanesulfinyl)methyl]-3-oxobutanoate](/img/structure/B14416781.png)
![Methyl [3-bromo-4-(4-methoxyphenoxy)phenyl]carbamate](/img/structure/B14416782.png)
![Methyl [3-fluoro-4-(4-methoxyphenoxy)phenyl]carbamate](/img/structure/B14416784.png)


![4-Methylbenzene-1-sulfonic acid--(4-pentylbicyclo[2.2.2]octan-1-yl)methanol (1/1)](/img/structure/B14416795.png)




![1,3-Dimethyl-1-[2-(propanoylsulfanyl)ethyl]piperidin-1-ium iodide](/img/structure/B14416825.png)
![1-{[tert-Butyl(dimethyl)silyl]oxy}cyclohexane-1-peroxol](/img/structure/B14416833.png)

![2-Methoxy-4-[(2-methoxyphenoxy)methyl]phenol](/img/structure/B14416837.png)
